molecular formula C₂₃H₁₈D₈FN₃O₉ B1158274 Ciprofloxacin-d8 β-D-Glucuronide

Ciprofloxacin-d8 β-D-Glucuronide

货号: B1158274
分子量: 515.51
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ciprofloxacin-d8 β-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₁₈D₈FN₃O₉ and its molecular weight is 515.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Drug Metabolism Studies

Ciprofloxacin-d8 β-D-Glucuronide serves as an important tool for studying the metabolism of ciprofloxacin and its interactions with various enzymes, particularly β-glucuronidase.

  • Inhibition of β-Glucuronidase Activity : Research has shown that ciprofloxacin can inhibit the activity of β-glucuronidase, an enzyme responsible for the deconjugation of glucuronides in the intestine. This inhibition can affect the enterohepatic recycling of drugs, leading to altered pharmacokinetics. For instance, studies have demonstrated that this compound significantly decreases the conversion of SN-38-G to its active form SN-38, highlighting its potential to modulate drug bioavailability and efficacy .

Therapeutic Implications

This compound's unique properties make it a candidate for various therapeutic applications.

  • Antiviral Activity : In patients undergoing allogeneic hematopoietic stem cell transplantation, ciprofloxacin has been shown to reduce polyoma BK virus load, which is associated with hemorrhagic cystitis. The use of this compound could enhance this effect by ensuring more stable plasma levels and prolonged action against viral reactivation .
  • Cancer Treatment : The compound has also been investigated for its potential in cancer therapy. Ciprofloxacin exhibits apoptotic effects on various cancer cell lines, including those from bladder cancer. The glucuronide form may enhance the drug's stability and efficacy in targeting tumor cells while minimizing systemic toxicity .

Pharmacokinetic Studies

The pharmacokinetics of this compound are crucial for understanding its behavior in biological systems.

  • Enhanced Bioavailability : The conjugation with glucuronic acid may improve the solubility and bioavailability of ciprofloxacin, making it more effective in treating infections caused by resistant bacterial strains . This is particularly relevant in cases where traditional formulations have failed.

Case Studies

Several case studies highlight the practical applications of this compound:

Study Findings
Study on β-glucuronidase inhibitionDemonstrated that this compound significantly reduces SN-38 formation from SN-38-G, indicating potential for enhancing therapeutic outcomes in cancer treatment .
Allogeneic HSCT patientsShowed that ciprofloxacin therapy resulted in lower peak BK virus loads compared to cephalosporin therapy, suggesting a role for this compound in antiviral prophylaxis .
Cancer cell line studiesIndicated that ciprofloxacin induces apoptosis in bladder cancer cells; further research is needed to evaluate the glucuronide's effectiveness .

属性

分子式

C₂₃H₁₈D₈FN₃O₉

分子量

515.51

同义词

1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[1-(piperazinyl-d8)]-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。